molecular formula C19H21FN4O B2873777 3-(2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide CAS No. 1795298-93-9

3-(2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide

Cat. No.: B2873777
CAS No.: 1795298-93-9
M. Wt: 340.402
InChI Key: VYJOZZFSKAPWKX-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is a synthetic organic compound that features a fluorophenyl group and a pyrazolo[1,5-a]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminopyrimidine and an appropriate hydrazine derivative under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.

    Coupling of the Propyl Chain: The propyl chain can be attached through a coupling reaction, such as an amide bond formation using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolo[1,5-a]pyrimidine moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe in biological studies to investigate the function of specific proteins or pathways.

    Medicine: Due to its structural features, it might exhibit pharmacological activity, making it a candidate for drug development.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The pyrazolo[1,5-a]pyrimidine moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide
  • 3-(2-bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide
  • 3-(2-methylphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide

Uniqueness

The presence of the fluorophenyl group in 3-(2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide distinguishes it from its analogs. Fluorine atoms can significantly alter the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its pharmacological profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O/c1-14-11-18-22-12-15(13-24(18)23-14)5-4-10-21-19(25)9-8-16-6-2-3-7-17(16)20/h2-3,6-7,11-13H,4-5,8-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJOZZFSKAPWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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